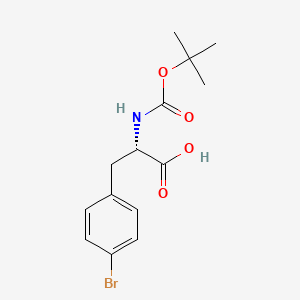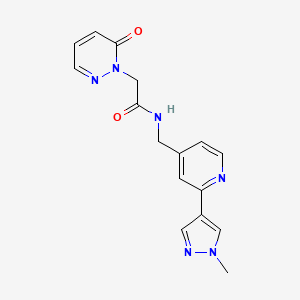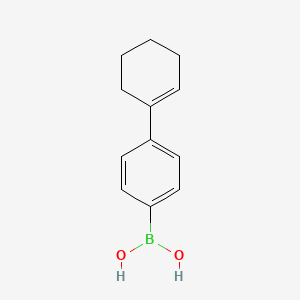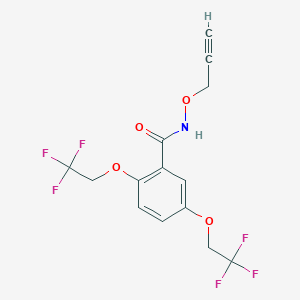
N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propynyloxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, commonly known as PTB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTB is a white powder that is soluble in organic solvents and is synthesized through a multistep process that involves the reaction of several chemicals.
Mécanisme D'action
The mechanism of action of PTB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells. PTB has also been found to inhibit the production of certain proteins that are involved in the inflammatory response.
Biochemical and Physiological Effects
PTB has been found to have several biochemical and physiological effects. Studies have shown that PTB can induce apoptosis, or programmed cell death, in cancer cells. PTB has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. Additionally, PTB has been found to reduce the production of certain pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTB in lab experiments is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, PTB has been found to be stable in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of using PTB is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on PTB. One area of interest is the development of PTB-based anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of PTB and how it interacts with cancer cells. Finally, research is needed to determine the safety and efficacy of PTB in humans, which is necessary for its eventual use in clinical settings.
Conclusion
In conclusion, PTB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTB has been found to have potential as an anticancer and anti-inflammatory agent, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of PTB involves the reaction of 2,5-dibromo-3,4-difluorobenzoic acid with propargyl alcohol, followed by the reaction of the resulting product with 2,2,2-trifluoroethanol. The final product is obtained through the reaction of the intermediate product with 2,2,2-trifluoroethylamine in the presence of a catalyst.
Applications De Recherche Scientifique
PTB has been found to have potential pharmacological properties, particularly in the field of cancer research. Studies have shown that PTB has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, PTB has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-prop-2-ynoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO4/c1-2-5-25-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h1,3-4,6H,5,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRQGJIPFVUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


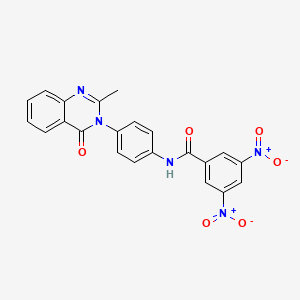
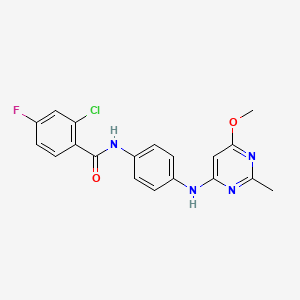

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2619779.png)
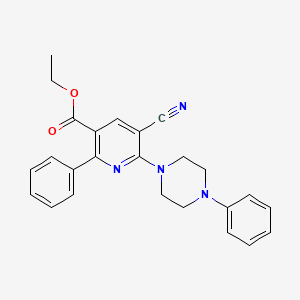
![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-methoxybenzyl)acetamide](/img/structure/B2619783.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2619787.png)
